molecular formula C11H10ClN3O2 B2695323 2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide CAS No. 2411245-62-8

2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide

Cat. No. B2695323
CAS RN: 2411245-62-8
M. Wt: 251.67
InChI Key: ZTVLMGVMVRDUIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide is a chemical compound that has gained attention in the scientific community for its potential use in the development of new drugs. This compound has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes. In

Scientific Research Applications

2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide has been studied extensively for its potential use in the development of new drugs. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, this compound has been found to have antiviral activity against several viruses, including HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antiviral activities, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Another area of research is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis method for 2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound.

properties

IUPAC Name

2-chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-6-10(16)13-7-8-5-11(17)15-4-2-1-3-9(15)14-8/h1-5H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVLMGVMVRDUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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